molecular formula C10H8ClN B1294453 2-(Chloromethyl)quinoline CAS No. 4377-41-7

2-(Chloromethyl)quinoline

Cat. No. B1294453
CAS RN: 4377-41-7
M. Wt: 177.63 g/mol
InChI Key: DDEAEWMDOSXKBX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinoline is a chlorinated quinoline derivative that serves as a key intermediate in the synthesis of various quinoline compounds. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The chloromethyl group in the 2-position of the quinoline ring provides a reactive site for further chemical transformations, enabling the synthesis of a diverse array of quinoline derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with a chloromethyl group at the 2-position, can be achieved through various methods. For instance, a general three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate has been reported, demonstrating the versatility of chloromethylquinoline as a precursor for more complex quinoline compounds . Additionally, the synthesis of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via a click chemistry approach has been achieved, showcasing the utility of the chloromethyl group in facilitating cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)quinoline derivatives can be analyzed through various spectroscopic techniques. For example, the hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids have been determined, revealing short hydrogen bonds between the pyridine nitrogen atom and a carboxyl oxygen atom . This structural information is crucial for understanding the reactivity and potential binding interactions of quinoline derivatives in biological systems.

Chemical Reactions Analysis

2-(Chloromethyl)quinoline serves as a versatile intermediate for a variety of chemical reactions. It can undergo nucleophilic substitution reactions, facilitating the introduction of various substituents into the quinoline ring. For instance, the 2-(methylthio) functionality in quinolines can be replaced by nitrogen and carbon nucleophiles to afford 2-substituted quinolines . Moreover, the presence of the chloromethyl group allows for the formation of novel quinoline derivatives through reactions such as 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(chloromethyl)quinoline derivatives are influenced by the substituents on the quinoline ring. These properties include solubility, melting point, and reactivity, which are essential for the compound's application in chemical synthesis and medicinal chemistry. The introduction of chiral groups, such as menthol-derived side chains, can induce helical structures in poly(quinoxaline-2,3-diyl)s, affecting their physical properties and potential as chiral ligands in catalysis . The synthesis of quinolines catalyzed by heterogeneous ionic liquids also highlights the impact of reaction conditions on the efficiency and selectivity of quinoline synthesis .

Safety And Hazards

2-(Chloromethyl)quinoline is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-(Chloromethyl)quinoline were not found, the synthesis of quinolines and their derivatives is an active area of research, with societal expectations that chemists should produce greener and more sustainable chemical processes .

properties

IUPAC Name

2-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEAEWMDOSXKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195932
Record name 2-(Chloromethyl)quinoline
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Chloromethyl)quinoline

CAS RN

4377-41-7
Record name 2-(Chloromethyl)quinoline
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Record name 2-(Chloromethyl)quinoline
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Record name 4377-41-7
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Record name 2-(Chloromethyl)quinoline
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Record name 2-(chloromethyl)quinoline
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Synthesis routes and methods I

Procedure details

2-(Chloromethyl)quinoline monohydrochloride (4.06 g) was taken up in water, alkalized with K2CO3 and extracted with DCM. The organic layer was dried (MgSO4), filtered and evaporated, yielding 2-(chloromethyl)quinoline. Sodium hydride (0.7 g) was added at room temperature to a solution of intermediate 8 (6.5 g) in DMF (350 ml) and the mixture was stirred for 30 minutes. 2-(Chloromethyl)quinoline dissolved in DMF was added and the mixture was stirred at 50° C. for 3 hours. The mixture was evaporated, the residue was taken up in water and extracted with DCM. The organic layer was dried (MgSO4), filtered and evaporated. The residue was crystallized from ACN, the precipitate was filtered off, yielding 5.52 g (64%) of 11-[1-[[3,5-dimethoxy-4-(2-quinolinylmethoxy)-phenyl]methyl]-4-piperidinylidene]-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine (compound 32, mp. 214.8° C.).
Quantity
4.06 g
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reactant
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Synthesis routes and methods II

Procedure details

Monomer IV can be obtained by following this general procedure: A mixture of 2-(chloromethyl)quinoline·HCl and a 1% sodium carbonate solution is added to a separatory funnel, and extracted with methylene chloride. The methylene chloride extracts are passed through a cone of anhydrous sodium sulfate, and collected in a flask. 2-(Chloromethyl)quinoline is obtained in the flask after evaporation of the methylene chloride. To the flask containing 2-(chloromethyl)quinoline, is added MEHQ and acetone. The mixture is heated to about 56° C. DMAPMA is added to the solution. The resulting mixture is heated for about 110 min at 56° C., then cooled to about 25° C. for 2 hrs. The resulting white solid, the quaternary ammonium salt of DMAPMA and 2-(chloromethyl)quinoline is isolated by filtration.
[Compound]
Name
Monomer IV
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Synthesis routes and methods III

Procedure details

2-Methylquinoline (5.0 g) was dissolved in carbon tetrachloride (25 mL), imide N-bromosuccinate (6.2 g) and 2,2′-azobisisobutyronitrile (AIBN) (57 mg) were added thereto, and the mixture was refluxed for 4 hr. After ice-cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=5:1) to give the title compound (3.7 g) as a pale-yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
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[Compound]
Name
imide N-bromosuccinate
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
57 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 2-(chloromethyl)quinoline hydrochloride (10 g, 46.7 mmol) in EA/water (150 ml: 75 ml) was added sodium hydrogencarbonate powder portionwise until gas evolution ceased. The organic layer was collected, washed with brine (3×50 ml), dried over sodium sulfate and concentrated. The obtained crude title compound was used in without further purification (8 g, 96% yield).
Quantity
10 g
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EA water
Quantity
150 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
Reactant of Route 5
2-(Chloromethyl)quinoline
Reactant of Route 6
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2-(Chloromethyl)quinoline

Citations

For This Compound
235
Citations
Y Li, Q Xu, Z Li, W Gao, Y Chen - Molecular Diversity, 2020 - Springer
… the straightforward and easy one-pot construction of benzofuran–quinoline hybrids via a successive intermolecular C–O bond formation between ethyl 2-chloromethyl quinoline-3-…
Number of citations: 11 link.springer.com
B Mahiou, GJ Gleicher - The Journal of Organic Chemistry, 1990 - ACS Publications
In previous papers, we reported our findings on hydro-gen atom abstraction from a series of homoaryl and het-eroarylmethanes by ferf-butoxyl2 and undecyl3 radicals. As part of this on …
Number of citations: 8 pubs.acs.org
JD White, KM Yager, F Stappenbeck - The Journal of Organic …, 1993 - ACS Publications
1 d-hydroxy ketone 10 in excellent yield. Dehydration of 10 was carried out under acidic catalysis in the presence of molecular sieves to give a,/3-unsaturated ketone 11 which was …
Number of citations: 14 pubs.acs.org
N Wen, FF Xu, RP Chen, SW Du - Journal of Organometallic Chemistry, 2014 - Elsevier
Reaction of (μ-SLi) 2 Fe 2 (CO) 6 with 2-(chloromethyl)quinoline yielded four [2Fe2S] complexes, namely [(μ-SCH 2 C 9 H 6 N)(μ-SCH 2 C 9 H 6 N-η 1 )Fe 2 (CO) 5 ] (1), [(μ-SEt)(μ-SCH …
Number of citations: 7 www.sciencedirect.com
W Gao, Z Li, Q Xu, Y Li - RSC advances, 2018 - pubs.rsc.org
A simple and flexible synthesis of a new series of 2,4-bis((E)-styryl)quinoline-3-carboxylates (3a–t) has been achieved for the first time in good yields via successive Arbuzov/Horner–…
Number of citations: 10 pubs.rsc.org
Y Li, G Lin, W Gao - Polycyclic Aromatic Compounds, 2012 - Taylor & Francis
A simple and facile synthesis of polycyclic-fused 10-benzoyl-benzo[6,7]oxepino[3, 4-b]quinolin-13(6H)-ones(5) is described, involving the one-pot synthesis of 6-benzoyl-2-(…
Number of citations: 11 www.tandfonline.com
KY Choi, IH Suh - Inorganica Chimica Acta, 2000 - Elsevier
The reaction of 3,14-dimethyl-2,6,13,17-tetraazatricyclo[14,4,0 1.18 ,0 7.12 ]docosane (L 1 ) with 2-(chloromethyl)quinoline leads to the new macrocycle 2,13-bis(2-quinolinemethyl)-3,14…
Number of citations: 11 www.sciencedirect.com
Y Li, Y Wang, H Zou - Molecular Diversity, 2017 - Springer
In this work, a facile and general three-step one-pot synthesis of structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been achieved from easily …
Number of citations: 5 link.springer.com
Y Li, K Li, W Gao - Chemistry of Heterocyclic Compounds, 2016 - Springer
A simple and general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones through a one-pot reaction …
Number of citations: 3 link.springer.com
S Pappalardo, S Caccamese, L Giunta - Tetrahedron letters, 1991 - Elsevier
Exhaustive alkylation of syn-proximal bis[(2-pyridylmethyl)oxy]calix[4]arene 1 with t-butyl bromoacetate or 2-(chloromethyl)quinoline hydrochloride in the presence of Cs 2 CO 3 affords …
Number of citations: 74 www.sciencedirect.com

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